molecular formula C7H12O2 B3263509 (E)-4-methylhex-2-enoic Acid CAS No. 37549-83-0

(E)-4-methylhex-2-enoic Acid

Cat. No.: B3263509
CAS No.: 37549-83-0
M. Wt: 128.17 g/mol
InChI Key: QDYRHGGXBLRFHS-SNAWJCMRSA-N
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Description

(E)-4-methylhex-2-enoic Acid, with the CAS Registry Number 51724-49-3 , is an unsaturated carboxylic acid with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is identified in nature and is of significant interest in scientific research and development . Its structure features a double bond in the E-configuration, a key detail for studies in stereochemistry and molecular recognition . With an estimated water solubility of 2760 mg/L at 25 °C, its physicochemical properties make it a relevant intermediate for various experimental applications . Researchers value this compound for its potential use in organic synthesis, as a building block for more complex molecules, and in the exploration of natural product chemistry. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-methylhex-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4-6H,3H2,1-2H3,(H,8,9)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYRHGGXBLRFHS-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for E 4 Methylhex 2 Enoic Acid

Established Total Synthesis Routes

Total synthesis routes for (E)-4-methylhex-2-enoic acid often rely on well-established carbon-carbon bond-forming reactions that are effective in constructing the required α,β-unsaturated carbonyl moiety.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that can be employed to construct the backbone of this compound. This strategy typically involves the reaction of an enol or enolate of an aldehyde or ketone with another carbonyl compound. For the synthesis of this specific target, a crossed aldol reaction between butanal and glyoxylic acid could be envisioned.

The general mechanism involves the formation of a β-hydroxy carbonyl compound, which then undergoes dehydration to yield the α,β-unsaturated product. masterorganicchemistry.com Acid or base catalysis is typically used to facilitate both the initial condensation and the subsequent elimination of water. masterorganicchemistry.com The conditions for the dehydration step can often be controlled to favor the formation of the more thermodynamically stable (E)-isomer.

Key features of the Aldol Condensation-Dehydration approach:

Reactants: An enolizable carbonyl compound (e.g., butanal) and a carbonyl compound (e.g., glyoxylic acid). rsc.org

Mechanism: Nucleophilic addition of an enolate to a carbonyl group, followed by elimination of a water molecule. nih.gov

Stereocontrol: Achieving high (E)-selectivity often relies on thermodynamic control during the dehydration step.

The Wittig reaction and its variants are powerful methods for synthesizing alkenes with good control over stereochemistry. lumenlearning.com The classical Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.org For synthesizing this compound, 2-methylbutanal would be reacted with an ylide derived from an α-haloacetate, such as (triphenylphosphoranylidene)acetic acid ethyl ester. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of (E)-alkenes. organic-chemistry.orgstackexchange.com

A significant improvement for synthesizing (E)-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This variant uses a phosphonate carbanion, which is more nucleophilic and less basic than a traditional Wittig ylide. wikipedia.org The HWE reaction almost exclusively produces the (E)-isomer, and the water-soluble phosphate byproduct is more easily removed than the triphenylphosphine oxide generated in the Wittig reaction, simplifying purification. alfa-chemistry.comorganicchemistrydata.org The reaction would involve deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, followed by reaction with 2-methylbutanal.

FeatureClassic Wittig Reaction (Stabilized Ylide)Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus ReagentPhosphonium ylide (e.g., Ph₃P=CHCO₂Et)Phosphonate carbanion (e.g., (EtO)₂P(O)CH⁻CO₂Et)
(E)/(Z) SelectivityPredominantly (E)Highly (E)-selective wikipedia.orgnrochemistry.com
ReactivityLess reactive; typically reacts well with aldehydesMore reactive; reacts with both aldehydes and ketones alfa-chemistry.comorganicchemistrydata.org
ByproductTriphenylphosphine oxide (often difficult to remove) stackexchange.comDialkyl phosphate salt (water-soluble, easy to remove) alfa-chemistry.com
Typical Aldehyde2-Methylbutanal2-Methylbutanal

In many synthetic sequences, including the Wittig and HWE reactions, the carboxylic acid functionality is masked as an ester to prevent undesirable side reactions. Therefore, the final step in the synthesis is the hydrolysis of this ester to yield the target this compound. This transformation can be achieved under either acidic or basic conditions.

Base-promoted hydrolysis (Saponification): The ester is treated with an aqueous base, such as sodium hydroxide or potassium carbonate, followed by an acidic workup to protonate the resulting carboxylate salt. nrochemistry.com

Acid-catalyzed hydrolysis: The ester is heated with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. This is an equilibrium process, and the reaction is driven to completion by using a large excess of water.

Similarly, a nitrile group can serve as a precursor to the carboxylic acid. The synthesis might proceed via a route that generates (E)-4-methylhex-2-enenitrile, which can then be hydrolyzed to the carboxylic acid. Nitrile hydrolysis is typically performed under vigorous acidic or basic conditions with heating. nih.govyoutube.com

Enantioselective Synthesis of Chiral Isomers

The C4 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers: (R)-4-methylhex-2-enoic acid and (S)-4-methylhex-2-enoic acid. Enantioselective synthesis aims to produce one of these enantiomers preferentially.

Asymmetric catalysis utilizes small amounts of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. scienceopen.com Organocatalysis, which employs small chiral organic molecules as catalysts, has emerged as a powerful tool for such transformations. nih.gov

For the synthesis of chiral this compound, a key step would be the enantioselective construction of the stereocenter at the C4 position. This could be achieved through various catalyzed reactions:

Asymmetric Michael Addition: A nucleophile could be added to an α,β-unsaturated acceptor in the presence of a chiral catalyst to set the stereocenter.

Asymmetric Aldol Reaction: A chiral catalyst, such as a proline derivative, can mediate the aldol reaction between an aldehyde and a ketone to produce a β-hydroxy ketone with high enantioselectivity. nih.gov Subsequent dehydration would lead to the chiral enone, which could be further transformed into the target acid.

Biocatalysis: Ene-reductases are enzymes that can catalyze the asymmetric reduction of carbon-carbon double bonds. nih.govsemanticscholar.org A strategy could involve the enzymatic reduction of a precursor like (E)-4-methylhexa-2,4-dienoic acid to selectively form the desired enantiomer of this compound.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. york.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

The Evans chiral auxiliaries, based on oxazolidinones, are widely used for this purpose. researchgate.net A potential synthesis of an enantiomer of this compound using this approach is outlined below:

StepDescriptionPurpose
1. AcylationA chiral oxazolidinone (the auxiliary) is acylated with propionyl chloride.Attach the chiral auxiliary to the substrate backbone.
2. Enolate FormationThe N-acyloxazolidinone is treated with a strong base (e.g., LDA) to form a stereochemically defined enolate. The auxiliary blocks one face of the enolate.Generate a nucleophile with one face sterically hindered.
3. Asymmetric AlkylationThe enolate is reacted with an ethyl halide (e.g., ethyl iodide). The ethyl group adds from the less hindered face.Create the chiral center at C4 with high diastereoselectivity.
4. Auxiliary CleavageThe chiral auxiliary is removed via hydrolysis (e.g., with lithium hydroxide) to yield a chiral carboxylic acid.Release the enantiomerically enriched product.
5. ElaborationThe resulting chiral acid or a derivative is then converted to the final α,β-unsaturated system, for instance, via an HWE reaction.Complete the synthesis of the target molecule.

This method provides a reliable way to control the absolute stereochemistry of the C4 center, making it a valuable strategy for accessing specific enantiomers of this compound. researchgate.netsmolecule.com

Enantiomeric Resolution Techniques

This compound possesses a stereocenter at the C4 position, resulting in two enantiomers: (S)-4-methylhex-2-enoic acid and (R)-4-methylhex-2-enoic acid. The separation of these enantiomers from a racemic mixture is crucial for applications where stereochemistry is key. While specific resolution protocols for this exact molecule are not extensively detailed in publicly available literature, general and effective enzymatic resolution techniques are widely applied to similar chiral carboxylic acids.

Enzymatic Kinetic Resolution:

Kinetic resolution is a primary method for resolving racemates. This technique utilizes a chiral catalyst, typically an enzyme, that selectively reacts with one enantiomer at a faster rate than the other. For chiral carboxylic acids like this compound, lipases are commonly employed for the enantioselective esterification of the carboxylic acid group or the hydrolysis of a corresponding racemic ester.

In a typical resolution process:

A racemic mixture of this compound is reacted with an alcohol in the presence of a lipase (e.g., from Candida antarctica).

The enzyme preferentially catalyzes the esterification of one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) largely unreacted in its acid form.

The process is stopped at approximately 50% conversion to achieve high enantiomeric excess (e.e.) for both the remaining acid and the newly formed ester.

The unreacted acid and the ester product can then be separated using standard chemical techniques like extraction or chromatography.

The mild conditions of enzyme-catalyzed reactions—often at room temperature and atmospheric pressure—are highly advantageous as they minimize the risk of isomerization or racemization taylorfrancis.comnih.gov.

Another enzymatic approach involves the use of nitrilases. researchgate.net This method would start from a racemic nitrile precursor. A nitrilase enzyme can selectively hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the other nitrile enantiomer unreacted. researchgate.net This is particularly useful for complex molecules where chemical hydrolysis might affect other functional groups. researchgate.net

Resolution TechniquePrincipleKey Enzymes/ReagentsAdvantages
Enzymatic Esterification Enantioselective conversion of one acid enantiomer to an ester.Lipases (Candida antarctica Lipase B), AcylasesHigh enantioselectivity, mild conditions.
Enzymatic Hydrolysis Enantioselective hydrolysis of one ester enantiomer from a racemic ester mixture.Lipases, Esterases (Pig Liver Esterase)Access to the opposite enantiomer compared to esterification.
Nitrilase Hydrolysis Enantioselective hydrolysis of a nitrile precursor to the carboxylic acid.NitrilasesUseful for substrates with sensitive functional groups. researchgate.net

Industrial-Scale Synthesis Considerations

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations. The primary goals are to ensure economic viability, process safety, consistency, and scalability while maintaining high product purity.

Reactor Design and Material: For large-scale production, batch or continuous flow reactors may be considered. Continuous flow reactors can offer superior heat and mass transfer, improved safety, and potentially higher throughput, which is beneficial for managing exothermic reactions or when precise control over reaction parameters is needed. The reactor materials must be compatible with all reactants, intermediates, and solvents, which for carboxylic acids often necessitates the use of glass-lined or stainless steel reactors to prevent corrosion.

Downstream Processing and Purification: The isolation and purification of the final product are significant cost drivers in industrial synthesis. For this compound, this would involve:

Extraction: Efficient separation of the carboxylic acid from the reaction mixture, often by adjusting the pH to render the acid soluble in an aqueous base, followed by re-acidification and extraction into an organic solvent.

Distillation: Purification based on boiling point differences. This is a primary method for removing solvents and lower-boiling impurities.

Crystallization: If the product is a solid at a certain temperature, crystallization can be a highly effective and scalable purification method to achieve high purity.

Process Optimization: To maximize yield and minimize cost, parameters such as reaction temperature, pressure, catalyst loading, and reaction time must be optimized. The development of robust and efficient processes is a key focus of industrial chemistry, often employing Design of Experiments (DoE) methodologies to systematically explore the process variables. For enzymatic resolutions, factors like enzyme immobilization for reuse are crucial for economic feasibility. taylorfrancis.comnih.gov

ParameterLaboratory ScaleIndustrial ScaleKey Considerations for Upscaling
Reaction Volume Milliliters to LitersHundreds to Thousands of LitersHeat transfer, mixing efficiency, safety.
Reagent Addition Manual additionAutomated, controlled pumpingControl of reaction rate and temperature.
Purification Chromatography (Flash)Distillation, Crystallization, ExtractionCost, throughput, solvent recycling.
Catalyst Homogeneous/SolubleHeterogeneous/ImmobilizedCatalyst recovery, reuse, and lifetime.

Green Chemistry Approaches in Synthetic Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing.

Biocatalysis: The use of enzymes (biocatalysis) is a cornerstone of green chemistry in pharmaceutical and fine chemical synthesis. taylorfrancis.comnih.gov As mentioned for enantiomeric resolution, enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing energy consumption and the need for harsh chemical reagents. nih.gov Whole-cell biocatalysts are also an attractive option as they provide the enzyme within a protective cellular environment and can regenerate necessary cofactors, making the process more cost-effective. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are preferable to substitutions or eliminations which generate stoichiometric byproducts. For instance, a Horner-Wadsworth-Emmons reaction to form the double bond, while effective, has poor atom economy due to the generation of a phosphate byproduct. Alternative metathesis routes could be explored for better atom economy.

Use of Safer Solvents and Reagents: A key green chemistry goal is to minimize or replace hazardous solvents with greener alternatives like water, ethanol (B145695), or supercritical CO₂. For the synthesis of this compound, selecting reaction conditions that allow for the use of such solvents would significantly improve the environmental profile of the process. For example, some enzymatic reactions can be performed in water, eliminating the need for volatile organic compounds (VOCs). unimi.it

Green Chemistry PrincipleApplication in Synthesis of this compoundPotential Benefit
Catalysis Use of enzymes (lipases, nitrilases) for stereoselective steps.High selectivity, mild conditions, reduced waste. taylorfrancis.comnih.gov
Atom Economy Designing routes that minimize byproduct formation (e.g., via addition reactions).Less waste, more efficient use of raw materials.
Safer Solvents Employing water or other benign solvents for enzymatic or chemical steps.Reduced environmental impact and improved process safety. unimi.it
Energy Efficiency Conducting reactions at ambient temperature and pressure.Lower energy consumption and associated costs. nih.gov

Chemical Reactivity and Transformations of E 4 Methylhex 2 Enoic Acid

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in (E)-4-methylhex-2-enoic acid is electron-deficient due to the electron-withdrawing effect of the adjacent carboxylic acid group. This electronic characteristic dictates its reactivity towards various reagents.

The hydrogenation of α,β-unsaturated carboxylic acids like this compound can proceed via two main pathways: reduction of the carbon-carbon double bond to yield 4-methylhexanoic acid, or reduction of both the double bond and the carboxylic acid to produce 4-methylhexan-1-ol. The selectivity of the reaction is highly dependent on the catalyst system and reaction conditions.

Mechanisms: The catalytic hydrogenation typically involves the heterolytic activation of dihydrogen on the surface of a metal catalyst. The α,β-unsaturated acid adsorbs onto the catalyst surface, and stepwise addition of hydrogen atoms across the double bond occurs. For the conjugate reduction of the double bond, a 1,4-hydride addition mechanism is often proposed, particularly with certain homogeneous catalysts.

Catalyst Systems: A variety of catalyst systems have been developed for the hydrogenation of α,β-unsaturated carboxylic acids.

Heterogeneous Catalysts: Noble metal catalysts such as palladium (Pd), platinum (Pt), and rhodium (Rh) supported on carbon are commonly used for the reduction of the carbon-carbon double bond under mild conditions. Nickel (Ni) catalysts, such as Raney nickel, are also effective but may require more forcing conditions.

Homogeneous Catalysts: More recently, earth-abundant metals have been employed in homogeneous catalysis. Cobalt-catalyzed asymmetric hydrogenation has been shown to be effective for a broad spectrum of α,β-unsaturated carboxylic acids, achieving high activity and enantioselectivity. researchgate.net Copper(I)/N-heterocyclic carbene (NHC) complexes have also emerged as efficient catalysts for the conjugate reduction of α,β-unsaturated esters and amides with H₂, offering an atom-economic alternative to traditional methods. rsc.orgrsc.orgchemrxiv.orgchemrxiv.org

Catalyst SystemSubstrate TypeKey FeaturesReference
Chiral Cobalt-diphosphine complexα,β-unsaturated carboxylic acidsHigh activity (up to 1860 TON) and excellent enantioselectivity (up to >99% ee) for asymmetric hydrogenation. researchgate.net
Copper(I)/N-heterocyclic carbene (NHC)α,β-unsaturated esters and amidesEnables conjugate reduction with H₂ as the terminal reducing agent; atom-economic. rsc.orgrsc.org
Palladium on Carbon (Pd/C)General α,β-unsaturated carbonylsSelective for C=C bond hydrogenation under mild conditions.General Knowledge
Table 1: Catalyst Systems for the Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives.

The double bond in this compound is susceptible to oxidation by various reagents, leading to a range of products depending on the oxidant and reaction conditions.

Epoxidation: Due to the electron-withdrawing nature of the carboxylic acid group, the double bond is electron-deficient and thus reacts slowly with electrophilic epoxidizing agents like peroxy acids (e.g., m-CPBA). Nucleophilic epoxidation, for instance using basic hydrogen peroxide (the Weitz-Scheffer reaction), is generally more effective for α,β-unsaturated carbonyl compounds. researchgate.net The expected product would be (E)-ethyl 2-methyl-3-(1-methylethyl)oxirane-2-carboxylate. The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. chemistrysteps.com

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bond.

With KMnO₄: Under acidic conditions, permanganate can react with the double bond of α,β-unsaturated acids. For instance, the oxidation of cinnamic acid with KMnO₄ has been shown to initially form an intermediate that decomposes to yield benzaldehyde. stackexchange.com A similar degradation reaction could be expected for this compound, potentially leading to the formation of 2-methylbutanal and glyoxylic acid, followed by further oxidation of the aldehyde to 2-methylbutanoic acid.

With Ozone (Ozonolysis): Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield 2-methylbutanal and glyoxylic acid. An oxidative workup (e.g., with hydrogen peroxide) would yield 2-methylbutanoic acid and oxalic acid.

Oxidizing AgentReaction TypeExpected Major Product(s)
Peroxy Acid (e.g., m-CPBA)Epoxidation(E)-ethyl 2-methyl-3-(1-methylethyl)oxirane-2-carboxylate
Potassium Permanganate (KMnO₄)Oxidative Cleavage2-Methylbutanoic acid
Ozone (O₃) followed by reductive workupOzonolysis2-Methylbutanal and Glyoxylic acid
Ozone (O₃) followed by oxidative workupOzonolysis2-Methylbutanoic acid and Oxalic acid
Table 2: Products of Oxidation Reactions of this compound.

Nucleophilic Addition: The presence of the electron-withdrawing carboxylic acid group makes the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles. This type of reaction is known as a conjugate or Michael addition. masterorganicchemistry.comewadirect.comlibretexts.orgorganic-chemistry.org

Michael Addition: A wide range of soft nucleophiles, such as enolates, amines, and thiols, can add to the β-position of this compound. For example, the addition of a malonic ester enolate would result in the formation of a new carbon-carbon bond at the β-carbon.

Organocuprate Addition: Gilman reagents (lithium dialkylcuprates, R₂CuLi) are particularly effective for 1,4-addition to α,β-unsaturated carbonyl compounds, including carboxylic acid derivatives. wikipedia.orgchemistrysteps.comucalgary.camasterorganicchemistry.com The reaction of this compound with a Gilman reagent would introduce an alkyl group at the β-position.

Electrophilic Addition: Electrophilic addition to the double bond of this compound is generally disfavored compared to nucleophilic addition due to the electron-deficient nature of the alkene. However, under forcing conditions with strong electrophiles, addition can occur. The regioselectivity would be dictated by the formation of the more stable carbocation intermediate. For instance, the addition of HBr would likely proceed via protonation at the α-carbon to form a carbocation at the β-carbon, which is stabilized by resonance with the carboxylic acid group. Subsequent attack by the bromide ion would lead to the 3-bromo-4-methylhexanoic acid.

In the context of a Diels-Alder reaction, this compound can act as a dienophile due to its electron-deficient double bond, which is activated by the electron-withdrawing carboxylic acid group. nih.govuomosul.edu.iq The reaction involves a [4+2] cycloaddition with a conjugated diene to form a six-membered ring. nih.gov

The reactivity of this compound as a dienophile would be enhanced by the presence of the electron-withdrawing group. It would readily react with electron-rich dienes. For example, a reaction with a simple diene like 1,3-butadiene would yield a cyclohexene derivative. The stereochemistry of the Diels-Alder reaction is concerted and stereospecific, meaning the trans geometry of the double bond in this compound would be retained in the product.

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group of this compound undergoes the typical reactions of carboxylic acids, such as deprotonation, conversion to acid chlorides, and esterification.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as the Fischer-Speier esterification. wikipedia.orgorganic-chemistry.org This is an equilibrium-controlled reaction. organic-chemistry.org To drive the reaction to completion, either the alcohol is used in a large excess, or the water formed as a byproduct is removed, for example, by azeotropic distillation. organic-chemistry.org

Kinetic Studies: The kinetics of esterification of unsaturated fatty acids have been studied, and the reactions are often found to follow a pseudo-homogeneous kinetic model. The rate of esterification is influenced by several factors:

Temperature: Increasing the reaction temperature generally increases the reaction rate, in accordance with the Arrhenius equation.

Catalyst Concentration: The reaction rate is dependent on the concentration of the acid catalyst.

Steric Hindrance: The structure of both the carboxylic acid and the alcohol can affect the rate of esterification. Steric hindrance around the carboxylic acid group or the alcohol can slow down the reaction. rug.nlacs.orgacs.org In the case of this compound, the steric bulk is moderate.

ParameterEffect on Esterification RateGeneral Observation
TemperatureIncreasesFollows Arrhenius kinetics.
Catalyst ConcentrationIncreasesRate is proportional to catalyst concentration.
Molar Ratio of Alcohol to AcidIncreases (up to a point)Shifts equilibrium towards product formation.
Steric HindranceDecreasesBulky groups near the reactive sites slow the reaction.
Table 3: Factors Influencing the Kinetics of Fischer-Speier Esterification.

Amidation and Peptide Coupling Analogues

The formation of an amide bond from a carboxylic acid is a fundamental transformation in organic synthesis. For sterically hindered carboxylic acids like this compound, the direct condensation with an amine can be challenging and often requires the use of coupling reagents to activate the carboxylic acid.

Amidation: The reaction of this compound with a primary amine, such as benzylamine, can be facilitated by a variety of modern coupling reagents. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, particularly racemization at the chiral center.

Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. peptide.com Phosphonium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective, particularly for hindered systems. bachem.com

The general mechanism involves the formation of a highly reactive activated intermediate (e.g., an O-acylisourea with carbodiimides, or an OBt/OAt ester with onium salts), which is then readily attacked by the amine to form the corresponding amide. The steric hindrance posed by the methyl group at the 4-position of this compound may necessitate the use of more potent coupling reagents like HATU or PyAOP to achieve efficient conversion. peptide.com

Peptide Coupling Analogues: In the context of peptide synthesis, this compound can be considered an analogue of an N-terminally protected amino acid. The principles of peptide coupling are directly applicable to the amidation of this compound. The goal is to form the amide bond under mild conditions that preserve the stereochemical integrity of the chiral center.

For instance, coupling this compound with an amino acid ester would yield a dipeptide analogue. The selection of the coupling reagent and additives is critical to prevent epimerization of the chiral center. Reagents like HATU and HCTU, which form highly reactive OAt esters, are known to be very efficient and suppress racemization. bachem.com The reaction conditions, including the choice of solvent and base, also play a significant role in maintaining stereochemical purity.

Table 1: Common Coupling Reagents for Amidation of Hindered Carboxylic Acids

Coupling Reagent Full Name Activating Group Key Features
DCC N,N'-Dicyclohexylcarbodiimide Carbodiimide Cost-effective, byproduct (DCU) is insoluble.
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Carbodiimide Water-soluble byproduct, ideal for aqueous workups.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Uronium Salt Forms OBt active ester, efficient and popular.
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Uronium Salt Forms OAt active ester, highly reactive, low racemization.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Phosphonium Salt Forms OBt active ester, effective for hindered couplings.

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. The conjugated double bond generally remains unaffected by hydride-based reducing agents.

Reduction to (E)-4-methylhex-2-en-1-ol: The complete reduction of the carboxylic acid to a primary alcohol is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.com The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The mechanism involves the deprotonation of the carboxylic acid by the hydride, followed by the reduction of the resulting carboxylate salt. An aldehyde is formed as an intermediate, which is immediately further reduced to the primary alcohol. ucalgary.ca Due to the high reactivity of LiAlH₄, it is not possible to isolate the aldehyde intermediate in this reaction. The α,β-double bond in this compound is generally not reduced by LiAlH₄ under standard conditions.

Reduction to (E)-4-methylhex-2-enal: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. A common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an ester or an acid chloride, and then using a less reactive and more sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for the partial reduction of esters to aldehydes. libretexts.orgpsgcas.ac.in Therefore, this compound would first be esterified (e.g., to its methyl or ethyl ester), and then this ester would be treated with one equivalent of DIBAL-H at low temperatures, typically -78 °C. organic-synthesis.comresearchgate.net The low temperature is crucial to prevent over-reduction to the alcohol. The reaction proceeds through a stable tetrahedral intermediate which, upon aqueous workup, collapses to the desired aldehyde, (E)-4-methylhex-2-enal.

Table 2: Reduction of this compound Derivatives

Starting Material Reagent Product Key Conditions
This compound LiAlH₄ (E)-4-methylhex-2-en-1-ol Anhydrous ether or THF, followed by aqueous workup.
Methyl (E)-4-methylhex-2-enoate DIBAL-H (E)-4-methylhex-2-enal 1 equivalent of DIBAL-H, low temperature (-78 °C).

Stereochemical Integrity in Chemical Transformations

The chiral center at the 4-position of this compound is a key structural feature. Maintaining the integrity of this stereocenter during chemical transformations is of paramount importance, especially in the synthesis of biologically active molecules where stereochemistry dictates function.

In amidation and peptide coupling reactions , the primary risk to stereochemical integrity is epimerization at the α-carbon of the activated carboxylic acid. However, for this compound, the chiral center is at the γ-position relative to the carbonyl group. This position is not directly involved in the activation and coupling process, and therefore, the risk of racemization at the 4-position is minimal under standard amidation conditions. The stereochemistry of the (E)-double bond is also expected to be preserved.

During the reduction of the carboxylic acid or its ester derivative , the reaction occurs at the carbonyl carbon and does not directly involve the chiral center at the 4-position. Therefore, both the reduction with LiAlH₄ and DIBAL-H are expected to proceed with complete retention of configuration at the C4 stereocenter. The stereochemical integrity of the (E)-double bond is also maintained during these hydride reduction processes.

The preservation of stereochemistry in these transformations is crucial for the synthesis of enantiomerically pure products derived from this compound.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (E)-4-methylhex-2-enoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectral Analysis and Signal Assignment

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key to assigning protons to their specific locations.

Based on the structure of this compound, the following proton signals would be anticipated:

Vinyl Protons (H2 and H3): Two signals in the downfield region (typically δ 5.5-7.5 ppm) corresponding to the protons on the carbon-carbon double bond. The proton at C2 (α to the carbonyl group) would likely appear at a higher chemical shift than the proton at C3. The large coupling constant (J value) between these two protons would be indicative of the (E) or trans configuration of the double bond.

Methine Proton (H4): A multiplet signal for the proton at the chiral center (C4), shifted downfield due to the adjacent double bond.

Methylene Protons (H5): A multiplet corresponding to the two protons of the ethyl group adjacent to the chiral center.

Methyl Protons (C4-CH₃ and H6): Two distinct signals in the upfield region (typically δ 0.8-1.2 ppm). The doublet for the methyl group at C4 and the triplet for the terminal methyl group of the ethyl chain.

Carboxylic Acid Proton (-COOH): A broad singlet at a significantly downfield chemical shift (often > δ 10 ppm), which is characteristically exchangeable with D₂O.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
H2DownfieldDoublet
H3DownfieldDoublet of doublets
H4Mid-fieldMultiplet
H5UpfieldMultiplet
H6UpfieldTriplet
C4-CH₃UpfieldDoublet
-COOHVery downfieldBroad singlet

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Spectral Analysis and Chemical Shift Interpretation

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected.

Carbonyl Carbon (C1): The signal for the carboxylic acid carbonyl carbon will be the most downfield, typically in the range of δ 165-185 ppm.

Olefinic Carbons (C2 and C3): Two signals in the δ 115-145 ppm region, corresponding to the sp² hybridized carbons of the double bond.

Aliphatic Carbons (C4, C5, C6, and C4-CH₃): Four signals in the upfield region (δ 10-60 ppm) for the sp³ hybridized carbons of the alkyl chain and the methyl substituent.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (-COOH)165-185
C2115-145
C3115-145
C430-50
C520-40
C610-20
C4-CH₃15-25

Note: These are approximate chemical shift ranges and would be confirmed by experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, cross-peaks would be expected between H2 and H3, H3 and H4, H4 and H5, H5 and H6, and H4 and the C4-methyl protons.

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering insights into its molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. For this compound (C₇H₁₂O₂), the calculated exact mass is 128.08373 u. An experimental HRMS measurement would aim to confirm this value, which in turn verifies the elemental composition of the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Typical fragmentation might involve:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, leading to the loss of a neutral alkene molecule.

Loss of small neutral molecules: Such as water (H₂O) or carbon dioxide (CO₂).

Analysis of the m/z values of the resulting fragment ions in an experimental mass spectrum would allow for the piecing together of the molecular structure, corroborating the findings from NMR spectroscopy.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of this compound from reaction mixtures and for the determination of its purity. The choice of method depends on the scale of the separation and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound. Given the presence of a chiral center at the C4 position, chiral HPLC is the definitive method for separating and quantifying the (R)- and (S)-enantiomers.

For the enantioselective separation of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral carboxylic acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

A typical analytical method would employ a normal-phase or reversed-phase elution mode. In normal-phase chromatography, a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used. To improve peak shape and resolution for acidic analytes, a small amount of an acidic additive, like trifluoroacetic acid (TFA), is often included in the mobile phase.

Table 1: Illustrative HPLC Parameters for Chiral Separation of this compound Enantiomers

ParameterValue
Column Chiralpak® AD-H (amylose derivative)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Hypothetical Retention Time (S)-enantiomer 8.5 min
Hypothetical Retention Time (R)-enantiomer 9.8 min

This method allows for the determination of the enantiomeric excess (ee) of a sample, which is a critical parameter in asymmetric synthesis.

Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile compounds. Carboxylic acids, including this compound, are generally not volatile enough for direct GC analysis due to their polarity and tendency to form hydrogen bonds. Therefore, derivatization is a necessary prerequisite to convert the carboxylic acid into a more volatile ester derivative.

The most common derivatization method is esterification, typically to form the methyl ester. This can be achieved by reacting the carboxylic acid with a methylating agent such as diazomethane (B1218177) or, more commonly and safely, with methanol (B129727) in the presence of an acid catalyst like boron trifluoride (BF₃) or sulfuric acid. Another approach is the use of silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the resulting methyl (E)-4-methylhex-2-enoate can be analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification based on its mass spectrum and fragmentation pattern. The retention time of the derivative is dependent on its volatility and interaction with the stationary phase of the GC column.

Table 2: Representative GC Conditions for the Analysis of Methyl (E)-4-methylhex-2-enoate

ParameterValue
Column DB-5ms (5% Phenyl-methylpolysiloxane)
Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), then 10 °C/min to 250 °C (hold 5 min)
Detector Mass Spectrometer (MS)
Hypothetical Retention Index 1150

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions, such as the synthesis of this compound (e.g., via a Wittig or Horner-Wadsworth-Emmons reaction). By spotting aliquots of the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product over time.

For a carboxylic acid like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation between the starting materials and the product. A common eluent for a moderately polar compound like this would be a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid is often added to the eluent to suppress the ionization of the carboxylic acid, which results in sharper spots and more consistent Rf values.

After developing the plate, the spots are visualized. Since α,β-unsaturated carbonyl compounds can sometimes be UV-active due to their conjugated system, visualization under a UV lamp is often the first step. To visualize non-UV-active compounds or to enhance visibility, various staining reagents can be used. For carboxylic acids, a pH indicator stain like bromocresol green is effective, which reveals the acidic compound as a yellow spot on a blue or green background. A general-purpose stain like potassium permanganate (B83412) can also be used, which reacts with the double bond in the molecule.

Table 3: Typical TLC System for Monitoring the Synthesis of this compound

ParameterValue
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate:Acetic Acid (70:30:1, v/v/v)
Visualization UV light (254 nm), followed by staining with bromocresol green
Hypothetical Rf of Product 0.4
Hypothetical Rf of Aldehyde Reactant 0.6

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are essential for determining the stereochemistry of chiral molecules like this compound. These techniques are based on the differential interaction of chiral molecules with polarized light.

Optical rotation is a fundamental property of chiral substances. When plane-polarized light is passed through a solution containing an enantiomerically pure or enriched sample of a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory (+), while the one that rotates it to the left (counter-clockwise) is levorotatory (-).

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is calculated from the observed rotation, α, using the following formula:

[α] = α / (l × c)

where 'l' is the path length of the sample tube in decimeters (dm) and 'c' is the concentration of the sample in grams per milliliter (g/mL). The specific rotation is typically reported with the temperature and the wavelength of the light used (usually the sodium D-line, 589 nm).

For this compound, the sign of the specific rotation can be used to distinguish between the (R)- and (S)-enantiomers, although the absolute configuration must be determined by other means, such as X-ray crystallography of a suitable derivative or by correlation to a compound of known stereochemistry.

Table 4: Hypothetical Specific Rotation Data for (S)-(E)-4-methylhex-2-enoic Acid

ParameterValue
Enantiomer (S)-(+)-(E)-4-methylhex-2-enoic acid
Specific Rotation [α]²⁰_D +15.0°
Concentration (c) 1.0 g/100 mL
Solvent Chloroform

The corresponding (R)-enantiomer would have a specific rotation of -15.0° under the same conditions.

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (molar ellipticity, [θ]) versus wavelength. Only chiral molecules exhibit a CD spectrum, and the spectra of two enantiomers are mirror images of each other.

The α,β-unsaturated carboxylic acid moiety in this compound is a chromophore that can give rise to a CD signal. The sign and intensity of the Cotton effect in the CD spectrum are related to the absolute configuration of the chiral center. The π → π* and n → π* electronic transitions of the conjugated system are typically observed in the UV region.

CD spectroscopy is particularly useful for determining the enantiomeric excess (ee) of a sample. The magnitude of the CD signal is directly proportional to the concentration of the chiral species and its enantiomeric purity. By comparing the CD signal of a sample of unknown ee to that of a pure enantiomer, the ee can be accurately determined. In some cases, to enhance the CD signal and shift it to a more accessible wavelength region, the chiral carboxylic acid can be complexed with an achiral metal complex, which then becomes chiral and exhibits a strong CD signal.

Table 5: Illustrative Circular Dichroism Data for (S)-(E)-4-methylhex-2-enoic Acid

ParameterValue
Chromophore α,β-Unsaturated Carboxylic Acid
Electronic Transition π → π*
Hypothetical Wavelength (λ_max) 215 nm
Hypothetical Molar Ellipticity [θ] +5000 deg·cm²·dmol⁻¹
Solvent Methanol

The sign of the Cotton effect can be correlated to the stereochemistry at the C4 position, providing valuable information for the stereochemical assignment of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques

The spectroscopic characterization of this compound using Infrared (IR) and Ultraviolet-Visible (UV-Vis) techniques provides valuable insight into its molecular structure, particularly the arrangement of its functional groups. While specific experimental spectra for this compound are not widely available in the literature, a detailed analysis can be conducted based on the characteristic absorption patterns of its constituent functional groups: a carboxylic acid and an α,β-unsaturated carbonyl system.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the vibrational modes of specific bonds within a molecule. For this compound, the key functional groups give rise to distinct and predictable absorption bands. The presence of a carboxylic acid dimer, formed through intermolecular hydrogen bonding, significantly influences the spectrum.

The most notable feature is the very broad O-H stretching band of the carboxylic acid, which is expected to appear in the region of 3300-2500 cm⁻¹. orgchemboulder.comechemi.comopenstax.org This broadness is a hallmark of the hydrogen-bonded O-H group in the dimeric form of the carboxylic acid. orgchemboulder.com Superimposed on this broad band are the sharper C-H stretching vibrations of the alkyl groups, typically found between 3000 and 2850 cm⁻¹. udel.edu

The carbonyl (C=O) stretching vibration of the α,β-unsaturated carboxylic acid is another prominent feature. Conjugation of the carbonyl group with the carbon-carbon double bond is expected to lower the absorption frequency compared to a saturated carboxylic acid. libretexts.org This band is anticipated to be strong and sharp, appearing in the range of 1710-1685 cm⁻¹. libretexts.org

The carbon-carbon double bond (C=C) of the α,β-unsaturated system will exhibit a stretching absorption, which is typically of medium intensity and appears in the 1680-1640 cm⁻¹ region. vscht.cz The trans-configuration of the double bond also gives rise to a characteristic out-of-plane C-H bending vibration, which is expected to be a strong band in the 980-960 cm⁻¹ region.

The spectrum will also contain absorptions corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid group. The C-O stretch is expected to appear as a medium intensity band between 1320 and 1210 cm⁻¹, while the in-plane O-H bend is found in the 1440-1395 cm⁻¹ region. orgchemboulder.com

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300-2500Broad, Strong
Alkyl C-HC-H Stretch3000-2850Medium to Strong
α,β-Unsaturated CarbonylC=O Stretch1710-1685Strong
AlkeneC=C Stretch1680-1640Medium
Carboxylic AcidO-H Bend (in-plane)1440-1395Medium
Carboxylic AcidC-O Stretch1320-1210Medium
trans-AlkeneC-H Bend (out-of-plane)980-960Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The chromophore in this compound is the α,β-unsaturated carbonyl group. This conjugated system gives rise to two characteristic electronic transitions: a π → π* transition and an n → π* transition.

The π → π* transition is typically of high intensity (large molar absorptivity, ε) and is expected to occur in the 200-250 nm region for α,β-unsaturated carbonyl compounds. youtube.com The extent of conjugation directly influences the wavelength of maximum absorption (λmax); as conjugation increases, the λmax shifts to longer wavelengths (a bathochromic shift). openstax.orglibretexts.org

The n → π* transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition is of much lower intensity (small ε) and appears at a longer wavelength, typically in the 300-350 nm region. masterorganicchemistry.com

The expected UV-Vis absorption data for this compound is summarized in the following table.

Chromophore Transition Expected λmax (nm) Molar Absorptivity (ε)
α,β-Unsaturated Carbonylπ → π200-250High
α,β-Unsaturated Carbonyln → π300-350Low

It is important to note that the solvent used for UV-Vis analysis can influence the position of the absorption maxima.

Biosynthesis and Natural Occurrence of E 4 Methylhex 2 Enoic Acid

Identification and Isolation from Natural Sources

(E)-4-methylhex-2-enoic acid is recognized as a compound found in nature, though detailed reports of its isolation from specific biological sources are not extensively documented in scientific literature thegoodscentscompany.com. Its presence is often cataloged in chemical and metabolomic databases. The identification of such volatile fatty acids from complex natural matrices, like essential oils or microbial fermentation broths, typically involves a combination of extraction and advanced analytical techniques.

The standard methodology for identifying and isolating compounds like this compound includes:

Solvent Extraction or Steam Distillation: To separate volatile organic compounds from the raw natural source material.

Chromatography: Gas chromatography (GC) is employed to separate the individual components of the volatile extract based on their boiling points and affinity for the chromatographic column.

Spectrometry: Mass spectrometry (MS) is coupled with GC (GC-MS) to identify the separated compounds. The mass spectrometer fragments the molecules and generates a unique mass spectrum, which acts as a chemical fingerprint, allowing for structural elucidation and confirmation by comparing it to spectral libraries.

While the specific organismal sources are not prominently cited, the compound's structure is closely related to other short-chain fatty acids that are known components of fruit essences, pheromones, and microbial metabolites.

Elucidation of Putative Biosynthetic Pathways

The biosynthesis of this compound is not explicitly detailed in existing literature. However, a putative pathway can be constructed based on the well-understood mechanisms of fatty acid and polyketide biosynthesis, which are responsible for generating a vast diversity of natural products.

Involvement in Polyketide Synthase (PKS) Pathways

The biosynthesis of branched-chain fatty acids is closely analogous to and often involves enzymes from either the Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) pathways. These pathways assemble the carbon chain of the molecule through the sequential addition of two-carbon units. researchgate.net The introduction of a methyl branch, as seen in this compound, typically occurs through one of two primary mechanisms:

Use of a Branched Starter Unit: The synthesis can be initiated with a branched acyl-CoA primer derived from the catabolism of branched-chain amino acids. For a 4-methyl branch on a hexanoic acid derivative, the likely starter unit is 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine. wikipedia.orgnih.gov

Use of a Modified Extender Unit: Instead of the standard malonyl-CoA extender unit, the FAS/PKS machinery can incorporate methylmalonyl-CoA. This introduces a methyl group onto the growing acyl chain. nih.govresearchgate.net

In the putative pathway for this compound, the process would begin with a starter unit (likely acetyl-CoA). In the second elongation cycle, a methylmalonyl-CoA extender unit would be incorporated. This would be followed by a final elongation with a standard malonyl-CoA unit to complete the six-carbon backbone with a methyl group at the C4 position.

Role as a Metabolic Intermediate in Organisms

Short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) are significant metabolic intermediates, particularly in microbial ecosystems like the gut microbiome. nih.govnih.gov These molecules are the end-products of bacterial fermentation of complex carbohydrates and proteins. nih.govnih.govnutriscienceusa.com While this compound is not commonly cited as a major fermentation product, its formation is chemically plausible. It could arise as an intermediate in the degradation of larger fatty acids or through the fermentation of branched-chain amino acids. nih.gov Once produced, these SCFAs can be absorbed by host organisms and enter into various metabolic pathways, serving as energy sources or signaling molecules. nih.govresearchgate.net

Enzymatic Mechanisms in Biosynthesis and Stereocontrol

The biosynthesis of this compound is governed by a series of enzymatic reactions within a FAS or PKS multi-enzyme complex. Each step is catalyzed by a specific domain within the synthase.

Putative Enzymatic Steps in the Biosynthesis of this compound

StepCatalyzing DomainDescription
Chain Initiation Acyltransferase (AT)Loads a starter unit (e.g., acetyl-CoA) onto the Acyl Carrier Protein (ACP).
First Elongation Ketoacyl Synthase (KS)Catalyzes the Claisen condensation of the starter unit with a malonyl-ACP extender unit.
β-Keto Processing Ketoreductase (KR), Dehydratase (DH), Enoyl Reductase (ER)The resulting β-keto group is processed. For this specific molecule, only partial reduction would occur in the final cycle.
Second Elongation (Branching) KSCondensation with a methylmalonyl-ACP extender unit to introduce the methyl branch.
Third Elongation KSCondensation with a final malonyl-ACP unit to form the C6 backbone.
Final Processing & Stereocontrol DHThe Dehydratase domain catalyzes the removal of a water molecule to form a double bond. The specific stereochemistry of the resulting double bond (E or Z) is controlled by the precise folding of the substrate within the enzyme's active site. The formation of the α,β-unsaturation at C2-C3 is a standard step in these pathways.
Chain Termination Thioesterase (TE)Hydrolyzes the final product from the ACP domain, releasing this compound.

The stereocontrol to form the (E) isomer is a critical function of the Dehydratase (DH) domain. During the dehydration of the β-hydroxyacyl-ACP intermediate, the enzyme dictates the orientation of the proton abstraction and hydroxyl group elimination, thereby fixing the geometry of the resulting double bond.

Microbial Production and Biotransformation

Microorganisms, particularly bacteria residing in anaerobic environments like the animal gut, are prolific producers of a wide array of short-chain and branched-chain fatty acids. nih.govresearchgate.netmdpi.com These compounds are generated through the fermentation of dietary fibers, starches, and proteins that are indigestible by the host. researchgate.net

The primary pathways for microbial SCFA production include:

Glycolysis: Sugars are broken down into pyruvate, which is then converted to acetyl-CoA, a central precursor for fatty acid synthesis.

Amino Acid Catabolism: Branched-chain amino acids (leucine, isoleucine, valine) are broken down into branched-chain acyl-CoA primers (e.g., isovaleryl-CoA, 2-methylbutyryl-CoA), which can be used to initiate the synthesis of BCFAs. tum.de

Given these established microbial capabilities, it is highly probable that this compound can be produced by certain species of gut bacteria. The necessary precursors (acetyl-CoA, methylmalonyl-CoA) and enzymatic machinery (FAS/PKS systems) are widespread among these microbes. nih.gov Biotransformation, where a microorganism modifies a supplied substrate, could also produce this acid from a related precursor molecule.

Synthetic Applications As a Building Block and Precursor

Precursor in the Synthesis of Complex Organic Molecules

As a chiral α,β-unsaturated carboxylic acid, (E)-4-methylhex-2-enoic Acid possesses multiple reactive sites that can be exploited for the construction of more intricate molecular architectures. The carboxylic acid moiety can be converted into a variety of functional groups, such as esters, amides, and acid halides, which can then participate in a range of coupling reactions. Furthermore, the conjugated double bond is susceptible to nucleophilic addition, cycloaddition reactions, and electrophilic attack, providing avenues for carbon-carbon and carbon-heteroatom bond formation.

The methyl-substituted chiral center at the C4 position introduces an element of stereocontrol, which is highly valuable in the synthesis of complex, stereochemically defined target molecules. This inherent chirality can be transferred to new stereocenters generated during the course of a synthesis.

Role in the Synthesis of Bioactive Natural Product Analogues

Although specific examples of the use of this compound in the synthesis of natural product analogues are not prominent in the literature, its structural motifs are present in various bioactive compounds. The short, chiral, and functionalized carbon chain could serve as a key fragment in the convergent synthesis of analogues of polyketides or other natural products that feature such substructures. The ability to modify both the carboxylic acid and the double bond allows for the systematic variation of the molecule's structure, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Development of Specialized Derivatives for Chemical Research

The functional handles of this compound allow for the straightforward development of specialized derivatives for various applications in chemical research. For instance, the carboxylic acid can be appended with reporter groups, such as fluorophores or biotin, to create chemical probes for studying biological systems. The double bond can be functionalized to introduce photo-cross-linking moieties or other reactive groups for covalent modification of biomolecules.

Stereocontrolled Synthesis of Downstream Chiral Compounds

The stereocenter at the C4 position of this compound makes it a valuable starting material for the stereocontrolled synthesis of downstream chiral compounds. The existing chirality can direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselection. For example, reactions such as catalytic hydrogenation, epoxidation, or dihydroxylation of the double bond can proceed with a high degree of diastereoselectivity due to the influence of the nearby chiral center. This allows for the synthesis of products with multiple, well-defined stereocenters, which is a common challenge in the synthesis of complex chiral molecules.

Computational and Theoretical Studies on E 4 Methylhex 2 Enoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of (E)-4-methylhex-2-enoic acid involves the creation of a three-dimensional representation of the molecule to predict its geometry and physical properties. The presence of a rotatable single bond between the chiral center at C4 and the C3 carbon of the double bond, as well as rotation around the C-C bonds in the ethyl group, means the molecule can exist in various conformations.

Conformational analysis is employed to identify the most stable arrangement of atoms in the molecule, which corresponds to the global minimum on the potential energy surface. This analysis is crucial as the molecule's conformation can significantly influence its reactivity and biological activity. Methods such as Monte Carlo simulations or systematic grid scans can be used to explore the conformational space. For similar molecules, it has been shown that the use of semi-empirical methods like AM1 for initial conformational searches, followed by higher-level Density Functional Theory (DFT) calculations, can provide a detailed understanding of the conformational landscape. researchgate.net The relative energies of different conformers are calculated to determine their populations at a given temperature.

Below is a hypothetical table representing the kind of data that would be generated from a conformational analysis, showing the relative energies of different conformers.

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
160°1.2
2180°0.0
3-60°1.5

Note: This data is illustrative and based on typical results for similar molecules.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of this compound. researchgate.net DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), can be used to optimize the molecular geometry and calculate various electronic properties. dergipark.org.tr

A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for evaluating molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the C=C double bond and the carboxyl group, while the LUMO would likely be an anti-bonding orbital associated with the same functional groups.

The following table illustrates the type of data that would be obtained from DFT calculations on this compound.

ParameterCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7

Note: These values are hypothetical and representative of what would be expected for a molecule of this type.

Prediction of Spectroscopic Properties and Reactivity

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of this compound. DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to assist in the interpretation of experimental NMR data. dergipark.org.tr

Reactivity can also be predicted using conceptual DFT. By calculating reactivity descriptors such as electronegativity, hardness, softness, and the Fukui function, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. For this compound, the C=C double bond and the carbonyl carbon of the carboxylic acid are expected to be key reactive sites.

A table of predicted vibrational frequencies for key functional groups is provided below as an example.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H stretchCarboxylic Acid3500
C=O stretchCarboxylic Acid1750
C=C stretchAlkene1650

Note: These are representative values for the indicated functional groups.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. This involves locating and characterizing the structures of transition states, which are the energy maxima along the reaction coordinate.

For example, in the hydrogenation of a similar compound, 4-methylhexa-2,3-dienoic acid, computational studies could be used to model the adsorption of the molecule onto a catalyst surface and to calculate the energy barriers for the addition of hydrogen atoms. researchgate.net Such studies provide insights into the stereochemical outcome of the reaction by analyzing the steric effects in the transition state. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

Theoretical Insights into Stereochemical Influences on Reactivity

The presence of a chiral center at the C4 position in this compound means that it exists as two enantiomers: (4S, E)-4-methylhex-2-enoic acid and (4R, E)-4-methylhex-2-enoic acid. chemspider.com Computational studies can provide significant insights into how this stereochemistry influences the molecule's reactivity.

By modeling the interactions of each enantiomer with other chiral molecules, such as enzymes or chiral catalysts, it is possible to understand the origins of stereoselectivity in chemical reactions. For instance, in an enzyme-catalyzed reaction, docking simulations and molecular dynamics can be used to model the binding of each enantiomer to the active site of the enzyme. By calculating the binding energies and analyzing the key intermolecular interactions, it is possible to predict which enantiomer will react preferentially. These theoretical models can explain why one enantiomer may be biologically active while the other is not, and can guide the design of stereoselective syntheses.

Future Research Directions and Emerging Areas

Novel Synthetic Methodologies and Catalytic Systems

The development of efficient and stereoselective synthetic routes to α,β-unsaturated carboxylic acids like (E)-4-methylhex-2-enoic acid is a significant area of ongoing research. Future efforts are likely to focus on the following:

Palladium-Catalyzed C-H Activation: Direct synthesis of α,β-unsaturated carboxylic acids through palladium-catalyzed C-H activation is a promising avenue. researchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. Future research will likely explore the development of more robust and ligand-controlled palladium catalyst systems to improve yields and stereoselectivity for specific branched-chain substrates.

Copper-Catalyzed Carboxylation: Copper-catalyzed reactions, particularly the formal methylative and hydrogenative carboxylation of alkynes using carbon dioxide, present a sustainable and one-pot approach to α,β-unsaturated carboxylic acids. chemistryviews.org This method is attractive due to the use of readily available CO2 as a C1 source. Further investigations will likely focus on expanding the substrate scope and optimizing reaction conditions to favor the formation of the (E)-isomer with high selectivity.

Stereoselective Olefin Metathesis: Enyne metathesis followed by dimerization is another powerful tool for constructing complex molecules containing unsaturated acid moieties. acs.org Advances in catalyst design for olefin metathesis could enable more direct and controlled syntheses of this compound and its derivatives.

Synthetic ApproachCatalyst/ReagentKey AdvantagesFuture Research Focus
C-H ActivationPalladium complexesAtom economy, direct functionalizationLigand development, improved stereocontrol
Carboxylation of AlkynesCopper catalysts, CO2Use of a renewable C1 source, one-pot synthesisBroader substrate scope, enhanced (E)-isomer selectivity
Olefin MetathesisRuthenium or Molybdenum catalystsAccess to complex structuresNovel catalyst design for targeted synthesis
Aldehyde OxidationSilver oxides, O2Direct conversionMilder and more selective catalysts

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and properties of this compound relies on sophisticated analytical techniques. Future research will increasingly employ advanced spectroscopic methods:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Total Correlation Spectroscopy (TOCSY) are invaluable for unambiguously assigning the complex proton and carbon signals in branched-chain unsaturated systems. princeton.edu These methods can elucidate the connectivity of atoms and confirm the stereochemistry of the double bond. Future applications may involve their use in studying intermolecular interactions and conformational dynamics.

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, allowing for the unequivocal determination of the elemental composition of this compound and its metabolites or reaction products. ntu.edu.sg Advanced fragmentation techniques within mass spectrometry can further aid in structural elucidation.

Fourier-Transform Infrared Spectroscopy (FTIR) with 2D Correlation Spectroscopy (2D-COS): Combining FTIR with 2D-COS can provide detailed insights into the reaction kinetics and mechanisms involving the carboxylic acid. mdpi.com This technique can help to identify transient intermediates and determine the sequence of bond formation and cleavage during synthetic or biological transformations.

Chiroptical Spectroscopy: For chiral analogues of this compound, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) will be crucial for determining the absolute configuration and studying stereochemical transformations.

Spectroscopic TechniqueInformation ObtainedEmerging Applications
2D NMR (HMBC, TOCSY)Structural connectivity, stereochemistryStudying intermolecular interactions, conformational analysis
High-Resolution Mass Spectrometry (HRMS)Elemental composition, structural fragmentsMetabolomics, reaction monitoring
FTIR with 2D-COSReaction kinetics, mechanistic insightsIdentification of transient species, sequential event analysis
Chiroptical Spectroscopy (CD, VCD)Absolute configurationAnalysis of stereoselective reactions and chiral recognition

Deeper Understanding of Biosynthetic Pathways and Metabolic Engineering

While the precise biosynthetic pathway of this compound may not be fully elucidated, it is likely related to the metabolism of branched-chain fatty acids (BCFAs). Future research in this area will focus on:

Identification of Precursors and Enzymes: Branched-chain amino acids like leucine, isoleucine, and valine are known precursors for BCFAs. researchgate.netfrontiersin.org Future studies will aim to identify the specific branched-chain α-keto acids and the decarboxylases responsible for generating the primers for the synthesis of fatty acids with a methyl group at the C4 position. nih.gov

Metabolic Engineering for Overproduction: Once the key enzymes and regulatory mechanisms are identified, metabolic engineering strategies can be employed to enhance the production of this compound in microbial hosts. nih.goviastate.edu This could involve overexpressing key biosynthetic genes, knocking out competing pathways, and optimizing fermentation conditions. nih.gov The production of various dicarboxylic acids through metabolic engineering provides a template for similar approaches to branched-chain unsaturated acids. researchgate.net

Elucidating Biological Roles: Understanding the natural role of this compound in the organisms that produce it is a key research direction. It may function as a signaling molecule, a component of cell membranes, or have other specialized biological activities.

Exploration of Structure-Reactivity Relationships for Directed Synthesis

The chemical reactivity of this compound is largely dictated by the conjugated α,β-unsaturated carbonyl system. A deeper understanding of its structure-reactivity relationships will enable more precise control over its chemical transformations.

Influence of the Methyl Branch: The methyl group at the C4 position can influence the electronic properties and steric accessibility of the double bond and the carbonyl group. Systematic studies comparing the reactivity of this compound with its unbranched counterparts will provide valuable insights into the directing effects of this substituent. researchgate.net

Michael Addition Reactions: The electron-deficient β-carbon is susceptible to nucleophilic attack in Michael-type addition reactions. uomosul.edu.iqnih.gov Future research will explore the scope of nucleophiles that can be added to this position, leading to the synthesis of a diverse range of functionalized derivatives.

Reactivity towards Oxidants: The reactivity of the carbon-carbon double bond towards oxidants like ozone is influenced by the substituents. rsc.org Quantitative structure-activity relationship (QSAR) studies could be developed to predict the reactivity of this compound and related compounds towards various atmospheric oxidants.

Lactone Formation: Under acidic conditions, unsaturated carboxylic acids can undergo intramolecular cyclization to form lactones. libretexts.org The position of the double bond and the chain length are critical factors. Investigating the propensity of this compound and its isomers to form lactones could lead to new synthetic applications.

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental studies is becoming increasingly important for accelerating research. For this compound, this integrated approach can be applied to:

Predicting Spectroscopic Properties: Quantum mechanical calculations can be used to predict NMR chemical shifts and vibrational frequencies. mdpi.com Comparing these theoretical predictions with experimental data can aid in the structural confirmation of the molecule and its derivatives.

Modeling Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and energy profiles of synthetic reactions. This can help in understanding the origins of stereoselectivity and in designing more efficient catalytic systems.

Virtual Screening for Biological Activity: If this compound or its derivatives are investigated for potential biological applications, computational docking studies can be used to predict their binding affinity to specific protein targets, thereby guiding experimental screening efforts.

Developing Structure-Activity Relationships: Computational descriptors can be used to build QSAR models that correlate the structural features of a series of related α,β-unsaturated carboxylic acids with their observed reactivity or biological activity. acs.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to new synthetic methodologies, a deeper understanding of its chemical and biological properties, and potentially novel applications in various scientific and industrial fields.

Q & A

Q. How can open-data principles be applied to studies on this compound without compromising intellectual property?

  • Methodological Answer : Deposit raw spectral data, gene sequences, and assay protocols in public repositories (e.g., NCBI, Zenodo) under embargo periods. Use Creative Commons licenses for non-commercial reuse. Anonymize proprietary strain information while disclosing methodological details critical for replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.